Indolizine-2-carbonitrile
Overview
Description
Indolizine-2-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The indolizine scaffold is characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The presence of a cyano group at the 2-position of the indolizine ring in this compound imparts unique chemical properties to the compound.
Mechanism of Action
Indolizine-2-carbonitrile is a derivative of the indolizine moiety, a nitrogen-containing heterocycle that has been associated with a variety of potential biological activities . This article aims to provide a comprehensive review of the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Indolizine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Indolizine derivatives are known to interact with their targets, leading to changes that contribute to their biological activities .
Biochemical Pathways
Indolizine derivatives have been associated with a variety of biological activities, suggesting they may impact multiple biochemical pathways .
Result of Action
Indolizine derivatives have been associated with a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolizine-2-carbonitrile can be synthesized through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α,β-unsaturated carbonyl compounds under basic conditions. Another approach is the reaction of pyridine derivatives with nitriles in the presence of a suitable catalyst. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Indolizine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indolizine-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the cyano group can yield indolizine-2-amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of suitable catalysts or reagents.
Major Products:
Oxidation: Indolizine-2-carboxylic acid.
Reduction: Indolizine-2-amine.
Substitution: Various substituted indolizine derivatives depending on the electrophile used.
Scientific Research Applications
Indolizine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as organic semiconductors and fluorescent dyes.
Comparison with Similar Compounds
Indolizine-2-carbonitrile can be compared with other similar compounds, such as:
Indolizine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
Indolizine-2-amine: Similar structure but with an amine group instead of a cyano group.
Indole-2-carbonitrile: Similar structure but with an indole ring instead of an indolizine ring.
Uniqueness: this compound is unique due to the presence of the cyano group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other indolizine derivatives. The cyano group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
indolizine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQCUYOSKCAMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700930 | |
Record name | Indolizine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153274-67-0 | |
Record name | Indolizine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | indolizine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does indolizine-2-carbonitrile interact with its target in the context of HIV-1 reverse transcriptase inhibition?
A1: While the provided abstracts don't offer specific details on the interaction mechanism, one study presents the crystal structure of HIV-1 reverse transcriptase (specifically the K101P variant) complexed with 8-(2-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy)phenoxy)this compound (JLJ555), a non-nucleoside inhibitor containing the this compound moiety. This structural information suggests that the compound likely binds to the non-nucleoside inhibitor binding pocket of the enzyme, potentially interfering with its activity. Further research is needed to elucidate the precise binding interactions and their impact on the enzyme's function.
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